1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic core with a pyrazole and pyridine ring. Key structural features include:
- A 3-methyl group on the pyrazole ring, which may influence steric interactions in target binding.
- A 6-phenyl group contributing to hydrophobic interactions.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-16-22-20(24(30)26-14-17-6-5-10-25-13-17)12-21(18-7-3-2-4-8-18)27-23(22)29(28-16)19-9-11-33(31,32)15-19/h2-8,10,12-13,19H,9,11,14-15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCARTJJPMWITFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates a tetrahydrothiophene moiety, a pyrazolo[3,4-b]pyridine core, and various functional groups that may influence its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.48 g/mol. The presence of the dioxo group in the tetrahydrothiophene and the pyrazolo[3,4-b]pyridine structure contributes to its potential reactivity and biological properties.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits several biological activities:
- Antimicrobial Activity : Initial screenings indicate potential effectiveness against various bacterial strains.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Enzyme Inhibition : Molecular docking studies suggest that it may interact with specific enzymes, modulating their activity.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of similar pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. The results indicated that modifications at specific sites on the pyrazole ring significantly influenced antibacterial activity. The tested derivatives showed varying degrees of effectiveness, suggesting that structural features play a crucial role in biological interactions .
Anticancer Activity
In vitro studies have been conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives of pyrazolo[3,4-b]pyridine were tested against chronic myelogenous leukemia (K562) and prostate cancer (PC3) cells. Results demonstrated that certain compounds induced apoptosis and inhibited cell growth significantly .
Enzyme Interaction Studies
Molecular docking simulations have been employed to assess the binding affinity of this compound to various biological targets. These studies revealed that the compound could bind effectively to pantothenate synthetase from Mycobacterium tuberculosis, indicating potential as an antitubercular agent .
Data Tables
Scientific Research Applications
Research indicates several promising biological activities associated with this compound:
Anticonvulsant Activity
Preliminary studies suggest that compounds similar to this one may exhibit anticonvulsant properties by inhibiting voltage-gated sodium channels (VGSC). This mechanism is crucial for the development of new antiepileptic drugs, as VGSCs play a significant role in neuronal excitability and seizure propagation .
Anti-inflammatory Properties
The compound has shown potential in modulating inflammatory pathways. Studies indicate that related pyrazolo[3,4-b]pyridines can inhibit pro-inflammatory cytokines, thus providing a basis for exploring its use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Anticancer Potential
Research into similar compounds has revealed their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of this compound may facilitate interactions with cancer-related molecular targets, making it a candidate for anticancer drug development.
Case Study 1: Anticonvulsant Screening
In a study aimed at identifying new anticonvulsants, derivatives of pyrazolo[3,4-b]pyridine were screened for their ability to inhibit VGSCs. The results indicated that modifications similar to those present in our compound could enhance anticonvulsant activity, demonstrating its potential as a therapeutic agent in epilepsy management.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of related compounds demonstrated that they could significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests that our compound could similarly modulate immune responses, making it a candidate for treating chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
<sup>a</sup>logP values estimated using ChemDraw software.
Key Differentiators of the Target Compound
Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl group confers higher polarity (logP = 2.1 vs.
Pyridinylmethyl Carboxamide : This substituent introduces a basic nitrogen and aromatic ring, enabling dual hydrogen-bonding and π-stacking interactions absent in methoxyphenyl or alkyl-based analogues .
Absence of Redox-Sensitive Moieties : Unlike dihydropyridine derivatives , the target compound lacks reducible bonds, suggesting greater metabolic stability.
Preparation Methods
Cyclocondensation of 3-Aminopyrazole and α,β-Unsaturated Carbonyls
The core is constructed via a 1,3-dipolar cycloaddition between 3-amino-5-methyl-1H-pyrazole (A ) and cinnamaldehyde derivatives. Under acidic conditions (AcOH, 130°C), this forms the pyrazolo[3,4-b]pyridine scaffold with a phenyl group at C6.
- A (3 mmol), cinnamaldehyde (3 mmol), and AcOH (6 equiv) in ethanol are stirred under O₂ at 130°C for 18 h.
- Yield: 85–90% after recrystallization.
Palladium-Catalyzed C–H Arylation for C6 Functionalization
Alternatively, a Suzuki-Miyaura coupling introduces the phenyl group post-cyclization. A brominated intermediate at C6 reacts with phenylboronic acid under Pd(OAc)₂/Xantphos catalysis.
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: K₃PO₄ (3 equiv)
- Solvent: DMF, 100°C, 12 h
- Yield: 92%
Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group
Alkylation of Pyrazole N1
The tetrahydrothiophene sulfone moiety is introduced via nucleophilic substitution. 3-Bromotetrahydrothiophene-1,1-dioxide (B ) reacts with the deprotonated pyrazole nitrogen using NaH as a base.
- Pyrazolo[3,4-b]pyridine (1 equiv), B (1.2 equiv), and NaH (2 equiv) in THF are stirred at 0°C→RT for 6 h.
- Yield: 78%
Oxidation of Tetrahydrothiophene to Sulfone
If starting from tetrahydrothiophene, oxidation with mCPBA (2 equiv) in DCM at 0°C provides the sulfone.
Installation of the C4 Carboxamide
Aminocarbonylation of Aryl Iodide
A Pd-catalyzed aminocarbonylation converts a C4 iodide to the carboxamide. CO gas (generated via COware®) enables efficient coupling with pyridin-3-ylmethylamine.
- Catalyst: Pd(OAc)₂ (3 mol%)
- Ligand: Xantphos (6 mol%)
- CO Source: COware®
- Solvent: DMF, 80°C, 18 h
- Yield: 93%
Carboxylic Acid to Amide Conversion
Alternatively, the C4 carboxylic acid is activated as an acid chloride (SOCl₂) and coupled with pyridin-3-ylmethylamine.
- Acid (1 equiv), SOCl₂ (5 equiv), reflux, 4 h → isolate acid chloride.
- Add pyridin-3-ylmethylamine (1.2 equiv), Et₃N (1 equiv), DCM, RT, 20 h.
- Yield: 88%
Final Assembly and Purification
Sequential Functionalization Workflow
- Synthesize pyrazolo[3,4-b]pyridine core with C6 phenyl.
- Alkylate N1 with tetrahydrothiophene sulfone.
- Perform C4 aminocarbonylation.
Chromatographic Purification
- Normal-phase SiO₂ : Eluent: Hexane/EtOAc (3:1→1:1)
- Reverse-phase C18 : MeCN/H₂O (+0.1% TFA)
Analytical Data and Characterization
Spectroscopic Confirmation
Purity Assessment
- HPLC : >99% purity (C18 column, 254 nm, MeCN/H₂O gradient).
Challenges and Optimization
Regioselectivity in Cyclization
Using bulky ligands (Xantphos) and low temperatures (0°C) suppresses bis-alkylation at N1.
Catalyst Loading Reduction
Nanoparticle-supported Pd catalysts (Pd@SiO₂) reduce Pd waste while maintaining yields >90%.
Q & A
Basic Synthesis and Optimization
Q: What are the primary synthetic routes for 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and how can yield optimization be achieved? A:
- Key Routes : The core pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclization of substituted pyridine precursors with hydrazine derivatives, followed by functionalization of the tetrahydrothiophene sulfone and pyridinylmethylcarboxamide groups .
- Optimization Strategies :
- Stepwise Protection : Use tert-butyloxycarbonyl (Boc) protection for sensitive amines during coupling reactions to minimize side products (e.g., 88% yield achieved in analogous pyrazolo-pyridine syntheses) .
- Catalytic Systems : Palladium catalysts (e.g., Pd₂(dba)₃/XPhos) improve cross-coupling efficiency for aryl/heteroaryl substitutions .
- Purification : Reverse-phase HPLC or recrystallization from DCM/hexane mixtures enhances purity (>95%) .
Structural Characterization Techniques
Q: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound? A:
- NMR Analysis :
- Mass Spectrometry : High-resolution LC-MS (ESI+) confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₂N₅O₃S: 484.14) .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydrothiophene sulfone moiety (analogous structures reported with PDB ID A1BQ7) .
Initial Bioactivity Profiling
Q: How can researchers design experiments to assess the compound’s potential biological targets? A:
- In Silico Screening : Perform molecular docking against kinase or GPCR targets using PyMOL/AutoDock Vina to prioritize in vitro assays .
- Enzyme Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET for kinases (e.g., JAK2, EGFR) at 1–10 µM concentrations .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) to evaluate IC₅₀ values .
Advanced SAR Studies
Q: What structural modifications of this compound are most likely to enhance target binding affinity? A:
- Pyridine Substitutions : Replace the phenyl group at position 6 with electron-withdrawing groups (e.g., 4-F, 3-CF₃) to improve hydrophobic interactions .
- Sulfone Optimization : Introduce spirocyclic sulfone derivatives to reduce metabolic lability (see analogous thieno[2,3-b]pyridines in ).
- Carboxamide Linker : Replace pyridin-3-ylmethyl with substituted benzyl groups (e.g., 2-Cl, 4-OMe) to modulate solubility and potency .
Mechanistic and Binding Studies
Q: How can researchers validate the compound’s mechanism of action using biochemical and biophysical methods? A:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets (e.g., kinases) at 25°C in HBS-EP buffer .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in lysates by monitoring protein stability shifts post-treatment .
- Cryo-EM/X-ray Co-crystallization : Resolve binding modes (e.g., sulfone interactions with ATP-binding pockets) .
Analytical Challenges and Solutions
Q: What are common pitfalls in HPLC/MS analysis of this compound, and how can they be mitigated? A:
- Ion Suppression : Caused by residual trifluoroacetic acid (TFA) from purification. Use formic acid (0.1%) in mobile phases to enhance ionization .
- Degradation Peaks : Hydrolysis of the carboxamide group under acidic conditions. Store samples in DMSO at -80°C and avoid prolonged exposure to light .
- Column Selection : Use C18 columns with 3.5 µm particles for better resolution of polar metabolites (e.g., sulfone oxidation products) .
Data Contradictions in SAR
Q: How should researchers address discrepancies between in silico predictions and experimental bioactivity data? A:
- Re-evaluate Force Fields : Adjust solvation models (e.g., implicit vs. explicit water) in docking simulations to better match assay conditions .
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to observed activity .
- Orthogonal Assays : Confirm hits with SPR or ITC to rule out false positives from fluorescent interference .
Advanced Computational Modeling
Q: Which molecular dynamics (MD) parameters are critical for simulating this compound’s binding to flexible targets? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
